2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide
CAS No.: 1185175-61-4
Cat. No.: VC6551399
Molecular Formula: C28H25FN4O2
Molecular Weight: 468.532
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185175-61-4 |
|---|---|
| Molecular Formula | C28H25FN4O2 |
| Molecular Weight | 468.532 |
| IUPAC Name | 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C28H25FN4O2/c29-22-13-11-21(12-14-22)27-31-25-18-32(17-20-7-3-1-4-8-20)16-15-24(25)28(35)33(27)19-26(34)30-23-9-5-2-6-10-23/h1-14H,15-19H2,(H,30,34) |
| Standard InChI Key | MESPDMMMKTXSBQ-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4)CC5=CC=CC=C5 |
Introduction
Chemical Structure and Nomenclature
The systematic name of the compound, 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide, reflects its intricate architecture. The pyrido[3,4-d]pyrimidine core consists of a pyridine ring fused to a pyrimidine ring at positions 3 and 4, creating a bicyclic system. Key substituents include:
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A benzyl group at position 7, enhancing lipophilicity and potential membrane permeability.
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A 4-fluorophenyl group at position 2, which may improve binding affinity through electron-withdrawing effects.
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An N-phenylacetamide side chain at position 3, facilitating hydrogen bonding with biological targets.
The stereochemistry and tautomeric forms of the molecule remain underexplored, though computational modeling could elucidate preferred conformations in solution.
Synthesis and Characterization
Analytical Characterization
Key characterization data inferred from structural analogs include:
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¹H NMR: Expected signals for aromatic protons (δ 6.5–8.0 ppm), benzyl methylene (δ ~3.8 ppm), and acetamide NH (δ ~10 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 468.532 (C₂₈H₂₅FN₄O₂).
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IR Spectroscopy: Stretching vibrations for carbonyl groups (1650–1750 cm⁻¹) and N-H bonds (3200–3500 cm⁻¹) .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₈H₂₅FN₄O₂ |
| Molecular Weight | 468.532 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
| Melting Point | Not reported |
The compound’s low aqueous solubility may necessitate prodrug strategies or formulation enhancements for therapeutic use.
Biological Activity and Mechanism of Action
Pyrido[3,4-d]pyrimidines are renowned for kinase inhibition, particularly targeting enzymes like MEK and EGFR . Hypothesized mechanisms for this compound include:
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Kinase Inhibition: The fluorophenyl and benzyl groups may occupy hydrophobic pockets in kinase ATP-binding sites, while the acetamide moiety hydrogen-bonds with catalytic residues.
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Antiproliferative Effects: Structural analogs demonstrate nanomolar IC₅₀ values against cancer cell lines, suggesting potential efficacy in malignancies .
Pharmacokinetics and Toxicity
No in vivo data are available, but predictions based on similar molecules suggest:
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Metabolism: Hepatic oxidation via CYP3A4, with possible glucuronidation of the acetamide group.
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Toxicity: Potential off-target effects on cardiac ion channels due to fluorophenyl groups, warranting thorough cardiac safety profiling.
Comparative Analysis with Related Compounds
| Compound | Target | IC₅₀ (nM) | Key Structural Difference |
|---|---|---|---|
| TAK-733 | MEK | 1.2 | Pyrido[2,3-d]pyrimidine core |
| Gefitinib | EGFR | 27 | Quinazoline core |
| Subject Compound | Hypothetical: MEK | N/A | Pyrido[3,4-d]pyrimidine, benzyl |
Future Research Directions
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In Vitro Profiling: Screen against kinase panels to identify primary targets.
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Crystallography: Resolve co-crystal structures with kinases to guide optimization.
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Prodrug Development: Enhance solubility through phosphate or ester prodrugs.
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